U(VI) 1:1 Complex Stability: DMOGA (log β = 3.85) Occupies a Precise Intermediate Position Between ODA (5.01) and TMOGA (1.71)
In a direct head-to-head spectrophotometric and potentiometric comparison under identical conditions (I = 1.0 M NaClO₄, 25 °C), the 1:1 U(VI) complex of DMOGA exhibited a stability constant log β = 3.85 ± 0.05 [1]. This value is 1.16 log units below that of the dicarboxylate analog ODA (log β = 5.01 ± 0.04) but 2.14 log units above that of the diamide analog TMOGA (log β = 1.71 ± 0.03) [1]. The 1:2 U(VI) complex of DMOGA (log β = 5.88 ± 0.02) follows the same trend, falling between ODA (7.64 ± 0.07) and TMOGA (2.94 ± 0.01) [1].
| Evidence Dimension | Stability constant (log β) of 1:1 U(VI)–ligand complex |
|---|---|
| Target Compound Data | log β = 3.85 ± 0.05 |
| Comparator Or Baseline | ODA: log β = 5.01 ± 0.04; TMOGA: log β = 1.71 ± 0.03 |
| Quantified Difference | 1.16 log units weaker than ODA (factor of ~14 in K); 2.14 log units stronger than TMOGA (factor of ~138 in K) |
| Conditions | I = 1.0 M NaClO₄, t = 25 °C; spectrophotometry and potentiometry |
Why This Matters
This intermediate binding strength allows DMOGA to strip U(VI) from loaded organic phases under mild conditions where ODA would cause irreversible back-extraction and TMOGA would fail to achieve adequate recovery, directly determining its suitability for the TRPO process.
- [1] Tian, G.; Rao, L.; Teat, S. J. Complexation of actinides with derivatives of oxydiacetic acid. In: Materials Research Society Symposium Proceedings, 2011, Vol. 1350. Data also reported in Table 1 of UNT Digital Library report. View Source
